Fradic acid B

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial and Antitumor Activities

Fradic Acid B, identified as a compound in marine Streptomyces fradiae, has demonstrated significant antimicrobial and antitumor activities. It has shown in vitro effectiveness against Staphylococcus aureus with minimal inhibitory concentrations ranging from 2.0 to 6.0 μg/mL. Additionally, Fradic Acid B has been found to inhibit the growth of colon cancer and glioma cells, with IC50 values varying from 0.13 to 6.46 μM. The compound specifically induces apoptosis and cell cycle arrest at the G0/G1 phase in tumor cells, highlighting its potential as a potent agent in antimicrobial and cancer therapies (Xin et al., 2012).

Antioxidant Activity

While specific studies directly involving Fradic Acid B and its antioxidant properties were not found, the broader field of antioxidant activity research provides insights into the potential methods and applications for investigating such properties. Techniques like the Ferric Reducing Antioxidant Power (FRAP) assay and others are commonly used to evaluate antioxidant capacities of various compounds, which could be applicable for studying Fradic Acid B's antioxidant potential. These methods are essential in antioxidant analysis and determining the antioxidant capacity of complex samples, including potential studies on Fradic Acid B (Munteanu & Apetrei, 2021).

Neuroprotective Effects

In the broader context of phenolic compounds like Fradic Acid B, studies have shown the neuroprotective potential of similar compounds. For instance, ferulic acid, another phenolic compound, has been researched for its neuroprotective effects against neurotoxicity in animal models. Such studies indicate the potential for Fradic Acid B to be investigated in a similar context, especially concerning its antioxidant and anti-inflammatory properties (Mishra et al., 2022).

Orientations Futures

While specific future directions for research on Fradic acid B are not mentioned in the literature I have access to, the field of antibiotic resistance breakers is a promising avenue of research . This field involves the development of substances capable of re-sensitizing resistant bacteria to antibiotics . Given the increasing threat of antibiotic-resistant pathogens, research in this area is crucial .

Propriétés

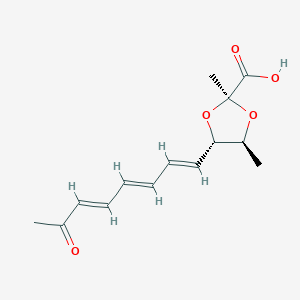

IUPAC Name |

(2S,4S,5S)-2,4-dimethyl-5-[(1E,3E,5E)-7-oxoocta-1,3,5-trienyl]-1,3-dioxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-10(15)8-6-4-5-7-9-12-11(2)18-14(3,19-12)13(16)17/h4-9,11-12H,1-3H3,(H,16,17)/b5-4+,8-6+,9-7+/t11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSULZLYEQGSAE-HMVSRFOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(O1)(C)C(=O)O)C=CC=CC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](O[C@@](O1)(C)C(=O)O)/C=C/C=C/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fradic acid B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol](/img/structure/B1493680.png)

![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)

![2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1493686.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride](/img/structure/B1493695.png)

![2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1493697.png)